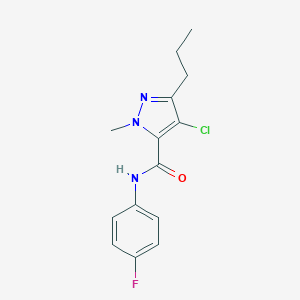
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme. PKCθ is a crucial regulator of T-cell activation, and its inhibition has shown promising results in the treatment of autoimmune diseases and transplant rejection.
作用机制
The mechanism of action of 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the inhibition of the PKCθ enzyme. PKCθ is a crucial regulator of T-cell activation, and its inhibition leads to the suppression of T-cell activation and cytokine production. The compound selectively inhibits PKCθ over other isoforms of PKC, which makes it a promising therapeutic agent for autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide have been extensively studied. The compound has been shown to inhibit the activation of T-cells and reduce the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma. It has also been shown to reduce the infiltration of immune cells into the affected tissues in animal models of autoimmune diseases. The compound has a good safety profile and does not cause significant toxicity in animal models.
实验室实验的优点和局限性
The advantages of using 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in lab experiments are its high selectivity for PKCθ, its potency in inhibiting T-cell activation, and its good safety profile. The compound can be used in various animal models of autoimmune diseases and transplant rejection to study its efficacy and mechanism of action. However, the limitations of using this compound in lab experiments are its high cost and the need for specialized equipment and expertise for its synthesis and purification.
未来方向
The future directions for research on 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide include:
1. Clinical trials to test the efficacy and safety of the compound in humans with autoimmune diseases and transplant rejection.
2. Development of more potent and selective inhibitors of PKCθ for the treatment of autoimmune diseases and transplant rejection.
3. Studies to investigate the long-term effects of the compound on the immune system and other physiological processes.
4. Investigation of the role of PKCθ in other diseases, such as cancer and infectious diseases, and the potential use of PKCθ inhibitors in their treatment.
5. Development of new methods for the synthesis and purification of the compound to reduce its cost and increase its availability for research and clinical use.
Conclusion:
In conclusion, 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a promising therapeutic agent for the treatment of autoimmune diseases and transplant rejection. Its selective inhibition of PKCθ and its ability to suppress T-cell activation make it a potential alternative to current immunosuppressive therapies. Further research is needed to fully understand the mechanism of action and long-term effects of the compound and to develop more potent and selective inhibitors of PKCθ.
合成方法
The synthesis of 4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluoroaniline in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with 1-methyl-3-propyl-1H-pyrazol-5-amine in the presence of acetic anhydride and pyridine to yield the final product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product have been optimized.
科学研究应用
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activation of T-cells, which play a crucial role in the pathogenesis of autoimmune diseases and transplant rejection. The compound has been tested in various animal models of autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and type 1 diabetes, and has shown promising results in reducing the severity of the diseases. It has also been tested in preclinical models of transplant rejection and has shown efficacy in preventing graft rejection.
属性
产品名称 |
4-chloro-N-(4-fluorophenyl)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C14H15ClFN3O |
分子量 |
295.74 g/mol |
IUPAC 名称 |
4-chloro-N-(4-fluorophenyl)-2-methyl-5-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H15ClFN3O/c1-3-4-11-12(15)13(19(2)18-11)14(20)17-10-7-5-9(16)6-8-10/h5-8H,3-4H2,1-2H3,(H,17,20) |
InChI 键 |
LJMXHJSUXDRHIG-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)F)C |
规范 SMILES |
CCCC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-chloro-5-(2-methoxyethoxy)-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287561.png)
![6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287563.png)
![3-(2-methylbenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287564.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287565.png)
![6-(2,4-Dichlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287567.png)
![Methyl 4-{[3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287569.png)
![6-(2-Chlorobenzyl)-3-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287570.png)